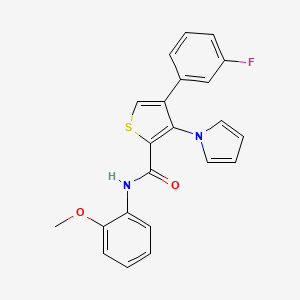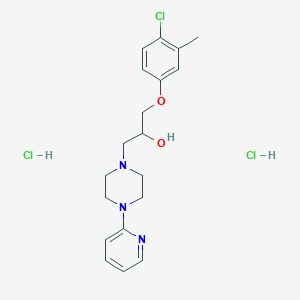
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone, is a unique organic molecule primarily characterized by its combination of pyridine, piperidine, and ketone groups, which play critical roles in its chemical reactivity and potential applications. The presence of chloro and trifluoromethyl substituents significantly impacts its chemical properties, making it an interesting subject of study in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Formation of 3-Chloropyridin-4-ol: : A crucial starting material, 3-chloropyridin-4-ol, can be synthesized via chlorination of pyridine derivatives.
Etherification: : Reacting 3-chloropyridin-4-ol with piperidin-1-yl groups under specific conditions to yield (3-chloropyridin-4-yl)oxy piperidine.
Ketone Formation: : Introducing the trifluoromethyl ketone group via a reaction between pyridine derivatives and trifluoromethyl sources.
Industrial Production Methods: The production involves large-scale synthesis, focusing on optimizing yields and minimizing by-products. This typically uses high-throughput techniques, continuous flow reactors, and stringent purification processes like crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, typically facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of N-oxides.
Reduction: : Reduction of the ketone group to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: : Halogen substitutions on the chloro and trifluoromethyl groups using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Halide salts, nucleophiles like amines or alkoxides.
Major Products:
Oxidation: : N-oxides and related oxidized derivatives.
Reduction: : Corresponding alcohols.
Substitution: : Diverse substituted derivatives depending on the nucleophile or electrophile.
Wissenschaftliche Forschungsanwendungen
The compound has diverse applications across various scientific disciplines:
Chemistry: : Utilized as a synthetic intermediate in organic synthesis for complex molecule construction.
Biology: : Investigated for its potential as a bioactive molecule with antifungal or antibacterial properties.
Medicine: : Explored for its pharmacological activities, including potential as a precursor for drug development targeting specific molecular pathways.
Industry: : Used in the development of advanced materials with specific chemical resistance and stability properties.
Wirkmechanismus
The compound's mechanism of action typically involves interaction with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloro and trifluoromethyl groups significantly influence its binding affinity and specificity, often enhancing its activity through improved molecular interactions.
Vergleich Mit ähnlichen Verbindungen
Compared to other compounds with similar structural motifs, this compound is unique due to the simultaneous presence of chloro and trifluoromethyl groups:
Similar Compounds
(3-Chloropyridin-4-yloxy)-substituted analogs.
Trifluoromethyl-substituted pyridine derivatives.
Uniqueness
Hope that meets your needs! Anything else you want to know about it?
Eigenschaften
IUPAC Name |
[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3N3O2/c18-13-10-22-6-3-14(13)26-12-4-7-24(8-5-12)16(25)11-1-2-15(23-9-11)17(19,20)21/h1-3,6,9-10,12H,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSOIZWNRWJJTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-[(4-methoxyphenyl)methyl]ethanediamide](/img/structure/B2767498.png)
![1-methyl-4-[(4-methylpiperazin-1-yl)(phenyl)methyl]piperazine](/img/structure/B2767499.png)


![4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole](/img/structure/B2767505.png)
![(2Z)-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-2-{[(3-methoxyphenyl)amino]methylidene}-3-oxobutanenitrile](/img/structure/B2767506.png)

![9-(3,5-dimethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)

![3-methyl-2-oxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2767513.png)
![1-(4-methoxybenzenesulfonyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]piperidine-3-carboxamide](/img/structure/B2767514.png)



